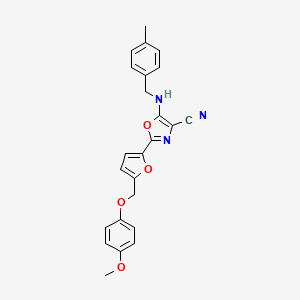

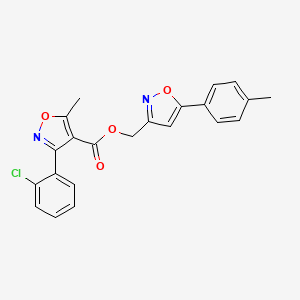

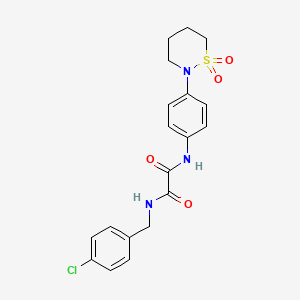

![molecular formula C23H17NO6 B2370218 [2-methoxy-4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] 3-nitrobenzoate CAS No. 326883-01-6](/img/structure/B2370218.png)

[2-methoxy-4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] 3-nitrobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps. For instance, the synthesis of Methyl 3-hydroxy-4-methoxybenzoate involves the alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions . Another compound, N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide, was prepared from the reaction of N-(4-methoxyphenyl)-2-chloroacetamide and (E)-3-(4-hydroxyphenyl)-1-phenyl-prop-2-en-1-one .Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques. For instance, nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .Chemical Reactions Analysis

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Nitro compounds, for example, have high dipole moments, which fall between 3.5 D and 4.0 D, depending upon the nature of the compound .Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

- Synthesis Techniques: This compound and its derivatives can be synthesized through various methods. For instance, methoxy-5-nitrobenzaldehyde undergoes a Knoevenagel reaction with malonic acid, leading to a series of derivatives synthesized with excellent yields, characterized by IR, 1H-NMR spectroscopy, and chromatographic analysis (Havaldar, Bhise, & Burudkar, 2004).

- Antibacterial Properties: Several derivatives of the compound show significant antibacterial activities against various bacterial strains. This includes the synthesis of novel depsides with potent antibacterial activities against gram-positive and gram-negative bacterial strains (Lv et al., 2009).

Catalytic and Reductive Applications

- Catalysis in Reduction Reactions: Oxo-rhenium complexes containing heterocyclic ligands, which are structurally similar to the discussed compound, exhibit catalytic activity in the reduction of various aldehydes, offering a potential pathway for synthesizing related compounds (Bernando et al., 2015).

Structural and Electronic Properties

- Structural Analysis: The structure and properties of related compounds have been studied using techniques like X-ray diffraction and quantum-chemical calculations, providing insights into the structural aspects of similar chemical entities (Shtabova et al., 2005).

- Electronic Factors in Phase Transitions: Studies on materials structurally akin to the compound have explored the influence of electronic properties and molecular shape on phase transitions, such as the ferroelectric nematic phase, which could be relevant for understanding similar compounds' behaviors (Tufaha et al., 2023).

Applications in Cancer Research

- Anti-Cancer Properties: Some derivatives have been studied for their potential anti-cancer properties, such as their activity against hepatic cancer cells. These studies involve detailed molecular structure analysis, spectroscopic characterization, and biological activity assessments (Srivastava et al., 2017).

Eigenschaften

IUPAC Name |

[2-methoxy-4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] 3-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO6/c1-29-22-14-16(10-12-20(25)17-6-3-2-4-7-17)11-13-21(22)30-23(26)18-8-5-9-19(15-18)24(27)28/h2-15H,1H3/b12-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNKNRLMTGAWIQ-ZRDIBKRKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)C2=CC=CC=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)C2=CC=CC=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

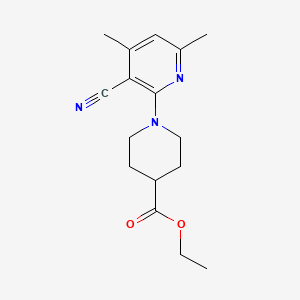

![N-(4-acetylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2370140.png)

![1-benzothiophen-2-yl-[4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidin-1-yl]methanone](/img/structure/B2370142.png)

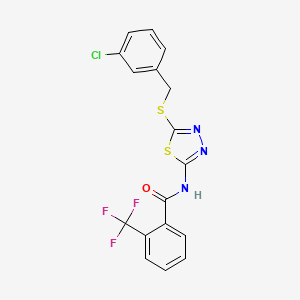

![N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2370151.png)

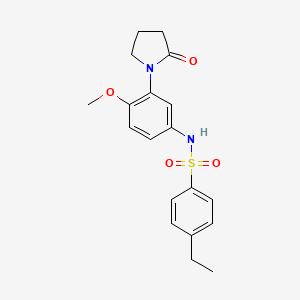

![2-(4-chlorophenyl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)ethanone](/img/structure/B2370154.png)

![(2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2370158.png)